molecular formula C31H33F2NO8 B12390751 SPiDER-|AGal-2

SPiDER-|AGal-2

Cat. No.: B12390751
M. Wt: 585.6 g/mol
InChI Key: IXSDUCSXUZYQII-QSKQCZHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPiDER-|AGal-2 is a fluorescent probe designed for the detection of β-galactosidase activity. This compound is particularly useful in biological research due to its high cell permeability and ability to retain within intracellular regions. The enzymatic reaction of this compound with β-galactosidase results in the formation of a quinone methide, which acts as an electrophile and reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of SPiDER-|AGal-2 involves the synthesis of a spirocyclic structure that includes a fluorophore and a β-galactosidase recognition moiety. The synthetic route typically involves the following steps:

    Formation of the spirocyclic structure: This involves the reaction of a fluorophore precursor with a spirocyclic intermediate under controlled conditions.

    Attachment of the β-galactosidase recognition moiety: This step involves the coupling of the spirocyclic structure with a β-galactosidase recognition group using a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Chemical Reactions Analysis

Types of Reactions: SPiDER-|AGal-2 primarily undergoes enzymatic reactions with β-galactosidase. The key reaction involves the hydrolysis of the β-galactosidase recognition moiety, leading to the formation of a quinone methide intermediate.

Common Reagents and Conditions:

    Reagents: β-galactosidase enzyme, dimethyl sulfoxide (DMSO), Hanks’ HEPES buffer.

    Conditions: The reaction is typically carried out at physiological pH and temperature (37°C).

Major Products: The major product of the reaction is a fluorescent conjugate formed by the reaction of the quinone methide intermediate with nucleophilic functional groups in nearby proteins .

Scientific Research Applications

SPiDER-|AGal-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for the detection of β-galactosidase activity in various chemical assays.

    Biology: Employed in cell biology to study β-galactosidase expression in living cells, allowing for single-cell analysis due to its high cell permeability and retention.

    Medicine: Utilized in medical research to detect β-galactosidase activity in tissues, which can be indicative of certain diseases or conditions.

    Industry: Applied in industrial biotechnology for the detection of β-galactosidase activity in various bioprocesses

Mechanism of Action

The mechanism of action of SPiDER-|AGal-2 involves the enzymatic hydrolysis of the β-galactosidase recognition moiety by β-galactosidase. This hydrolysis results in the formation of a quinone methide intermediate, which acts as an electrophile. The quinone methide then reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates. This fluorescence allows for the detection and analysis of β-galactosidase activity at the single-cell level .

Comparison with Similar Compounds

    X-gal: A widely used chromogenic substrate for β-galactosidase, which forms a blue precipitate upon hydrolysis.

    C12FDG: A fluorogenic substrate for β-galactosidase that forms a fluorescent product upon hydrolysis.

Comparison: SPiDER-|AGal-2 is unique in its high cell permeability and ability to retain within intracellular regions, allowing for single-cell analysis. Unlike X-gal, which requires cell fixation, this compound can be used in live-cell imaging. Compared to C12FDG, this compound offers better retention within cells, making it more suitable for long-term studies .

Properties

Molecular Formula

C31H33F2NO8

Molecular Weight

585.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(difluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C31H33F2NO8/c1-3-34(4-2)17-9-10-19-22(13-17)40-28-20(31(19)18-8-6-5-7-16(18)15-39-31)11-12-21(24(28)29(32)33)41-30-27(38)26(37)25(36)23(14-35)42-30/h5-13,23,25-27,29-30,35-38H,3-4,14-15H2,1-2H3/t23-,25+,26+,27-,30-,31?/m1/s1

InChI Key

IXSDUCSXUZYQII-QSKQCZHESA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3

Origin of Product

United States

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